1-[(2,5-Dimethoxyphenyl)sulfonyl]proline
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]proline is a synthetic proline derivative featuring a sulfonyl group attached to a 2,5-dimethoxyphenyl aromatic ring. Its molecular formula is C₂₀H₂₆N₂O₄S (molar mass: 390.498 g/mol), with a proline backbone conferring conformational rigidity due to its pyrrolidine ring .
Properties
Molecular Formula |
C13H17NO6S |
|---|---|
Molecular Weight |
315.34 |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO6S/c1-19-9-5-6-11(20-2)12(8-9)21(17,18)14-7-3-4-10(14)13(15)16/h5-6,8,10H,3-4,7H2,1-2H3,(H,15,16) |
InChI Key |
UABKTQZGZKBZPC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 1-[(2,5-Dimethoxyphenyl)sulfonyl]proline and its analogs:
Key Observations:
- Core Backbone : The proline moiety in the target compound contrasts with piperazine (e.g., ) or simple aromatic ketones (e.g., ), affecting solubility and conformational flexibility.
- Sulfonyl Group : Present in both the target compound and 1-benzhydryl-piperazine analog, this group may enhance binding to charged residues in biological targets.
- Dimethoxyphenyl Motif: Common in psychoactive compounds (e.g., hallucinogens like DOI) , this group may confer affinity for serotonin receptors, though the sulfonyl-proline structure likely reduces blood-brain barrier permeability compared to simpler analogs.
Physicochemical Properties
- Solubility: Proline derivatives generally exhibit higher aqueous solubility than piperazine or naphthalene-containing analogs due to the amino acid's polar nature.
- Stability: Storage at 2–8°C is recommended for 2-chloro-1-(2,5-dimethoxyphenyl)ethanone , suggesting sensitivity to thermal degradation. The target compound’s stability remains uncharacterized but may benefit from the proline ring’s rigidity.
- Synthetic Routes: The target compound’s synthesis likely involves sulfonylation of proline with 2,5-dimethoxyphenylsulfonyl chloride. In contrast, analogs like 2-chloro-1-(2,5-dimethoxyphenyl)ethanone are synthesized via Friedel-Crafts acylation .
Challenges and Limitations
- Synthetic Complexity : Piperazine and naphthalene-containing analogs require multi-step synthesis, whereas proline derivatives may offer simpler functionalization.
- Biological Data Gaps: Limited empirical studies on the target compound necessitate further research into its pharmacokinetics and target engagement.
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